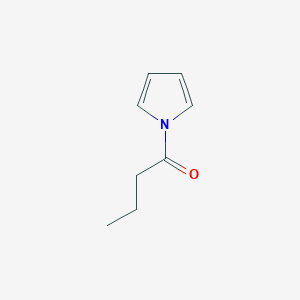
N-Butanoylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butanoylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom this compound, specifically, has a butanoyl group attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
N-Butanoylpyrrole undergoes several types of chemical reactions, including:
Electrophilic Substitution: Pyrroles generally react with electrophiles at the α position (C2 or C5) due to the stability of the protonated intermediate.
Oxidation and Reduction: Pyrroles can be oxidized or reduced under specific conditions, leading to various products.
Halogenation: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2).
Common Reagents and Conditions
Nitrating Agents: HNO3 / Ac2O
Sulfonating Agents: Py·SO3
Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.
Aplicaciones Científicas De Investigación
N-Butanoylpyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylpyrrole
- N-Acetylpyrrole
- N-Propionylpyrrole
Uniqueness
N-Butanoylpyrrole is unique due to its butanoyl group, which imparts distinct chemical properties compared to other N-substituted pyrroles.
Propiedades
Número CAS |
61480-97-5 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
ORJWDKJLEFJSSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















